molecular formula C19H22N6O3S2 B2541053 N-[4-(4-Azidosalicylamido)butyl]3-(2'-pyridyldithio)propionamide CAS No. 147492-84-0

N-[4-(4-Azidosalicylamido)butyl]3-(2'-pyridyldithio)propionamide

Cat. No.: B2541053
CAS No.: 147492-84-0
M. Wt: 446.54
InChI Key: XMOYYGHMZITBGP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-Azidosalicylamido)butyl]3-(2’-pyridyldithio)propionamide involves multiple steps, starting with the preparation of the azidosalicylamide and pyridyldithio intermediates. These intermediates are then coupled through a series of reactions involving amide bond formation and thiol-disulfide exchange reactions . The reaction conditions typically require the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-Azidosalicylamido)butyl]3-(2’-pyridyldithio)propionamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like dithiothreitol (DTT) and oxidizing agents such as hydrogen peroxide. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products

The major products formed from these reactions include disulfide-linked dimers and thiol-containing monomers, depending on the reaction conditions and reagents used .

Scientific Research Applications

N-[4-(4-Azidosalicylamido)butyl]3-(2’-pyridyldithio)propionamide is widely used in scientific research due to its unique properties:

    Chemistry: It is used as a cross-linker in protein chemistry to study protein-protein interactions and protein structure.

    Biology: The compound is employed in cell biology for labeling and tracking proteins within cells.

    Industry: The compound is used in the development of biosensors and diagnostic tools.

Mechanism of Action

The compound exerts its effects through its sulfhydryl-reactive and photoreactive groups. The sulfhydryl-reactive group forms covalent bonds with thiol groups in proteins, while the photoreactive group can be activated by light to form covalent bonds with nearby molecules. This dual reactivity allows for precise control over the modification and labeling of proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): Similar to N-[4-(4-Azidosalicylamido)butyl]3-(2’-pyridyldithio)propionamide, SPDP is a cross-linker that reacts with sulfhydryl groups.

    N-Succinimidyl 4-(maleimidomethyl)cyclohexane-1-carboxylate (SMCC): Another cross-linker that targets sulfhydryl groups but with different spacer arm properties.

Uniqueness

N-[4-(4-Azidosalicylamido)butyl]3-(2’-pyridyldithio)propionamide is unique due to its combination of sulfhydryl-reactive and photoreactive properties, allowing for versatile applications in both chemical and biological research.

Properties

IUPAC Name

4-azido-2-hydroxy-N-[4-[3-(pyridin-2-yldisulfanyl)propanoylamino]butyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3S2/c20-25-24-14-6-7-15(16(26)13-14)19(28)23-11-4-3-9-21-17(27)8-12-29-30-18-5-1-2-10-22-18/h1-2,5-7,10,13,26H,3-4,8-9,11-12H2,(H,21,27)(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOYYGHMZITBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SSCCC(=O)NCCCCNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147492-84-0
Record name N-[4-(4-Azidosalicylamido)butyl]3-(2'-pyridyldithio)propionamide
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